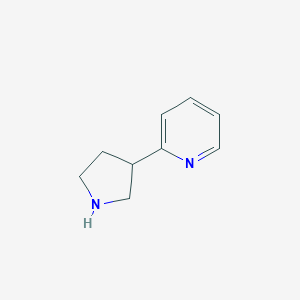

2-Pyrrolidin-3-ylpyridine

Overview

Description

“2-Pyrrolidin-3-ylpyridine” is a compound with the molecular formula C9H12N2 . It is a type of nitrogen heterocycle and is of interest in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “2-Pyrrolidin-3-ylpyridine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a saturated scaffold similar to 2-Pyrrolidin-3-ylpyridine, is extensively used in medicinal chemistry to develop compounds for treating human diseases. Its popularity stems from its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon called “pseudorotation”. Pyrrolidine and its derivatives, including prolinol, show significant target selectivity, underlining the scaffold's importance in designing new compounds with varied biological profiles (Li Petri et al., 2021).

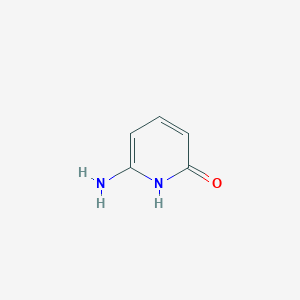

Evolution of Pyrrolizidine Alkaloid Biosynthesis

Research on the evolution of pyrrolizidine alkaloid biosynthesis, particularly in the Senecioneae tribe, highlights the chemical diversity and adaptive significance of these compounds. Pyrrolizidine alkaloids serve as a defense mechanism against herbivores, showcasing the biological importance of nitrogen-containing heterocycles like 2-Pyrrolidin-3-ylpyridine (Langel et al., 2011).

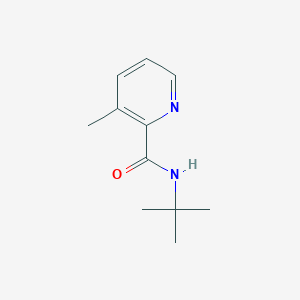

Fascinating Variability in Chemistry

Compounds containing the pyridine ring, analogous to 2-Pyrrolidin-3-ylpyridine, exhibit fascinating chemical and biological properties. Reviews of their chemistry underscore their role in producing a wide range of compounds with significant spectroscopic, structural, magnetic, biological, and electrochemical activities. This research points to the untapped potential of pyridine derivatives in various scientific and industrial applications (Boča et al., 2011).

Importance in Medicinal Chemistry

Pyridine derivatives, including structures similar to 2-Pyrrolidin-3-ylpyridine, play a crucial role in medicinal chemistry. Their diverse biological activities encompass antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer effects. Furthermore, these derivatives serve as highly effective chemosensors for detecting various species in environmental, agricultural, and biological samples, highlighting their versatility and potential in scientific research and applications (Abu-Taweel et al., 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-pyrrolidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXABSODTGKUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407522 | |

| Record name | 2-Pyrrolidin-3-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidin-3-ylpyridine | |

CAS RN |

150281-45-1 | |

| Record name | 2-Pyrrolidin-3-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

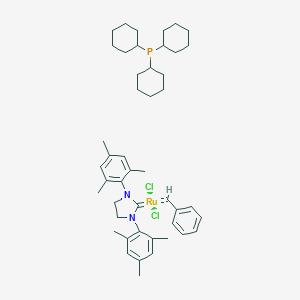

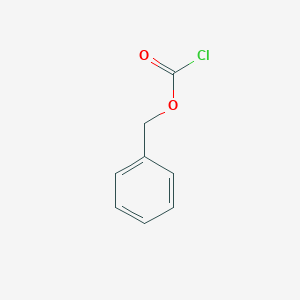

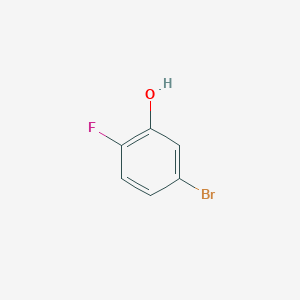

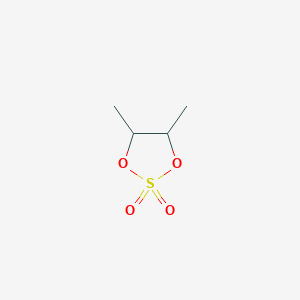

Synthesis routes and methods I

Procedure details

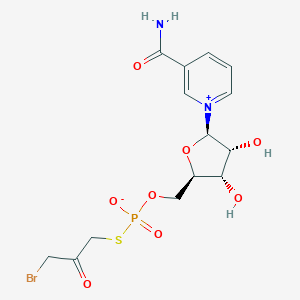

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)